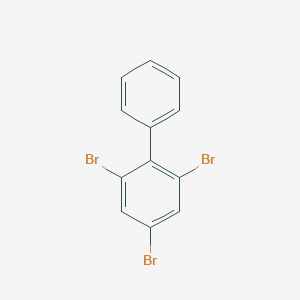

2,4,6-Tribromobiphenyl

Vue d'ensemble

Description

2,4,6-Tribromobiphenyl: is a polybrominated biphenyl, which is a group of synthetic organic compounds with multiple bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants, which are added to various materials to make them resistant to fire . This compound is particularly notable for its stability and persistence in the environment, which has led to concerns about its potential toxicity and environmental impact .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribromobiphenyl typically involves the bromination of biphenyl. One common method is the direct bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the 2, 4, and 6 positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of any unreacted biphenyl and by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4,6-Tribromobiphenyl undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction Reactions: The bromine atoms can be reduced to form biphenyl or partially brominated biphenyl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.

Reduction Reactions: Reducing agents like zinc dust or sodium borohydride are commonly employed.

Major Products:

Substitution Reactions: Products include various substituted biphenyl derivatives.

Oxidation Reactions: Products include brominated benzoic acids and other oxidation products.

Reduction Reactions: Products include biphenyl and partially brominated biphenyls.

Applications De Recherche Scientifique

Chemical Research

2,4,6-Tribromobiphenyl serves as a precursor in the synthesis of more complex organic molecules. Its unique bromination pattern allows it to be utilized as a reagent in various organic reactions. Researchers have explored its reactivity in synthetic pathways to develop new compounds with potential applications in materials science and organic chemistry.

Environmental Toxicology

The compound has been extensively studied for its environmental impact and toxicity. It exhibits bioaccumulation potential, with studies indicating significant bioconcentration factors (BCF) in aquatic organisms. For instance, the BCF value for this compound has been reported at approximately 115,000 in guppies, indicating a high tendency for accumulation in biological systems . This characteristic makes it a subject of interest in toxicological assessments and environmental monitoring.

Biological Studies

Research has focused on the effects of this compound on biological systems. It has been linked to various adverse health effects in laboratory animals, including liver and kidney damage, thyroid dysfunction, and immune system impairment . Studies have also explored its mechanisms of action at the cellular level, particularly its interaction with the aryl hydrocarbon receptor (AHR), which plays a role in mediating the toxic effects of halogenated aromatic hydrocarbons .

Industrial Applications

Despite its toxicity concerns, this compound has been used in industrial applications as a flame retardant in plastics and textiles. Its flame-retardant properties make it valuable for enhancing the safety of consumer products such as electronics and furniture. However, due to regulatory restrictions on PBBs due to their persistence and toxicity, the use of this compound is increasingly scrutinized .

Case Study 1: Toxicological Effects on Laboratory Animals

A comprehensive study examined the long-term effects of dietary exposure to PBBs in rats and mice. High-dose exposure resulted in severe liver damage and significant weight loss among subjects. Additionally, lower doses over extended periods led to observable health issues but were less severe than those seen with high doses . This study highlights the compound's potential health risks associated with chronic exposure.

Case Study 2: Environmental Persistence and Bioaccumulation

Research assessing the environmental impact of PBBs found that this compound strongly adsorbs to soil and sediments due to its hydrophobic nature. This characteristic contributes to its persistence in ecosystems and potential entry into food chains through sediment-dwelling organisms . The study underscores the importance of monitoring such compounds in environmental assessments.

Mécanisme D'action

2,4,6-Tribromobiphenyl exerts its effects primarily through its interaction with cellular receptors and enzymes. It binds to the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in the metabolism of xenobiotic compounds. This interaction leads to the activation of phase I and phase II detoxification enzymes, such as cytochrome P450 enzymes, which metabolize and eliminate the compound from the body .

Comparaison Avec Des Composés Similaires

- 2,4,6-Tribromophenol

- 2,4,6-Trichlorobiphenyl

- 2,4,6-Tribromoanisole

- 2,4,6-Trichlorophenol

Comparison: 2,4,6-Tribromobiphenyl is unique among polybrominated biphenyls due to its specific bromination pattern, which affects its chemical reactivity and environmental persistence. Compared to 2,4,6-Tribromophenol, it has a higher molecular weight and different physical properties, such as solubility and melting point . Its flame retardant properties are similar to those of other polybrominated biphenyls, but its specific applications and environmental impact may vary .

Activité Biologique

2,4,6-Tribromobiphenyl (TBB) is a polybrominated biphenyl (PBB) compound that has garnered attention due to its biological activity and potential environmental impacts. This article explores the biological activity of TBB, including its bioaccumulation, toxicity, and effects on various organisms.

Chemical Structure and Properties

This compound is characterized by three bromine atoms attached to the biphenyl structure at the 2, 4, and 6 positions. This configuration influences its chemical behavior and biological interactions.

Bioaccumulation and Environmental Persistence

Bioaccumulation Factors (BCF):

Research indicates that TBB exhibits significant bioaccumulation potential in aquatic organisms. The BCF values for TBB in guppies (Poecilia reticulata) have been reported to be around 115,000, while higher brominated congeners show even greater accumulation rates .

Persistence in Environment:

TBB is classified as a persistent organic pollutant (POP), exhibiting long half-lives in anaerobic environments. Studies have shown that TBB can remain stable in soil and sediment for extended periods, contributing to its bioaccumulation in food webs .

Toxicological Effects

Aquatic Toxicity:

TBB has been shown to exert toxic effects on aquatic organisms. For instance, studies have documented lethality and behavioral changes in fish exposed to TBB concentrations as low as 1 µg/L. The compound disrupts endocrine functions, leading to reproductive toxicity in fish species .

Terrestrial Organisms:

In terrestrial ecosystems, TBB has been linked to adverse effects on wildlife. Laboratory studies indicate that exposure to TBB can lead to immunotoxicity and reproductive impairments in mammals .

Case Studies

-

Fish Exposure Study:

A study conducted on juvenile Atlantic salmon (Salmo salar) revealed that exposure to TBB resulted in significant alterations in growth rates and survival compared to control groups. The study highlighted the importance of monitoring PBB levels in aquatic environments due to their potential ecological impacts . -

Chronic Exposure in Rats:

Chronic exposure studies on rats demonstrated that TBB led to histopathological changes in liver tissues and altered hematological parameters. These findings suggest that long-term exposure could pose serious health risks to mammals consuming contaminated food sources .

TBB's biological activity is primarily attributed to its ability to disrupt endocrine systems. It acts as a thyroid disruptor, affecting hormone levels and leading to developmental abnormalities in exposed organisms. The compound's structure allows it to interact with hormone receptors, mimicking or blocking natural hormones .

Summary of Research Findings

Propriétés

IUPAC Name |

1,3,5-tribromo-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLZBYQDXVJFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074767 | |

| Record name | PBB 030 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59080-33-0 | |

| Record name | 2,4,6-Tribromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBB 030 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85FDB63694 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can we detect the presence of 2,4,6-Tribromobiphenyl in textiles?

A1: A recent study [] developed a method for detecting this compound, alongside other brominated and phosphorus-based flame retardants, in textiles. The method employs gas chromatography-mass spectrometry (GC-MS) after extracting the compounds from the textile samples using ultrasonic extraction with a mixture of acetone and n-hexane. This method demonstrated high sensitivity, with a detection limit of 0.80 ng for this compound.

Q2: Can microorganisms degrade this compound?

A2: Yes, research [] has shown that anaerobic microbial communities can dehalogenate this compound. Specifically, a microbial enrichment culture derived from PCB-free sediment exhibited para-dechlorination activity, effectively removing a chlorine atom from the para position of this compound. Interestingly, this dechlorination was observed both in the presence and absence of 2,4,6-trichlorobiphenyl (246-CB), suggesting that this compound itself can act as an inducer of the dehalogenation process in this microbial community.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.